molecular formula C30H22N4O5 B1217932 Esmeraldic acid CAS No. 119936-20-8

Esmeraldic acid

Cat. No.: B1217932
CAS No.: 119936-20-8
M. Wt: 518.5 g/mol
InChI Key: WTSDJSFJEHPIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esmeraldic acid (CAS: 443632; molecular weight: 518.159 g/mol) is a secondary metabolite derived from the shikimate pathway, a critical route for aromatic amino acid biosynthesis . It is synthesized via sugar phosphate cyclases (SPCs), specifically through enzymatic activity linked to 3-dehydroquinate synthase (DHQS), which cyclizes sugar phosphates into bioactive cyclitols. This compound is associated with secondary metabolism, suggesting roles in ecological interactions or pharmacological applications, though its exact biological functions remain understudied .

Properties

CAS No.

119936-20-8

Molecular Formula

C30H22N4O5

Molecular Weight

518.5 g/mol

IUPAC Name

11-(1-hydroxyethyl)-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid

InChI

InChI=1S/C30H22N4O5/c1-13-15-6-3-10-20-28(15)34(21-11-5-8-17(29(36)37)25(21)32-20)22-12-18(30(38)39)26-27(23(13)22)33-24-16(14(2)35)7-4-9-19(24)31-26/h3-14,32,35H,1-2H3,(H,36,37)(H,38,39)

InChI Key

WTSDJSFJEHPIOD-UHFFFAOYSA-N

SMILES

CC1C2=C3C(=CC=C2)NC4=C(C=CC=C4N3C5=C1C6=NC7=C(C=CC=C7N=C6C(=C5)C(=O)O)C(C)O)C(=O)O

Canonical SMILES

CC1C2=C3C(=CC=C2)NC4=C(C=CC=C4N3C5=C1C6=NC7=C(C=CC=C7N=C6C(=C5)C(=O)O)C(C)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Functional Differences

  • Ecological Roles: Esmeraldic acid: Potential roles in plant defense or microbial interactions (inferred from secondary metabolism association). 2-epi-5-epi-valiolone/Desmethyl-4-deoxygadusol: Sunscreen compounds (gadusol, mycosporines) critical for UV protection in marine organisms and terrestrial fungi . 2-epi-valiolone: Precursor to aminoglycoside antibiotics (e.g., neomycin), highlighting antimicrobial applications .
  • Pharmacological Potential: this compound’s structural complexity suggests untapped bioactivity, possibly in drug design (e.g., anti-inflammatory or anticancer properties), whereas related compounds are already utilized for UV protection or antibiotic production .

Pathway-Specific Distinctions

  • Primary vs. Secondary Metabolism: DHQS, a homolog in the SPC family, operates in primary metabolism (aromatic amino acid synthesis), whereas this compound is exclusive to secondary metabolism, emphasizing its specialized ecological or pharmacological role . SH7P cyclases like EEVS and DDGS bridge primary and secondary metabolism by producing both essential sunscreens and secondary metabolites .

Research Implications and Gaps

  • Comparative metabolomics and heterologous expression could clarify its unique enzymatic steps .
  • Analog Optimization : Structural analogs (e.g., mycosporines) have been optimized for commercial sunscreens; similar approaches could enhance this compound’s bioavailability or stability for drug development .

Q & A

Q. What are the established protocols for synthesizing Esmeraldic Acid, and how do variations in reaction conditions impact yield and purity?

  • Methodology : Use controlled experiments with systematic variation of parameters (temperature, pH, catalysts). Quantify yield via HPLC or gravimetric analysis, and assess purity via NMR or mass spectrometry. Include control groups and replicate trials (n ≥ 3) to ensure reproducibility .
  • Data Presentation : Tabulate yields and purity percentages under different conditions (e.g., Table: Impact of pH on Synthesis Efficiency). Highlight anomalies, such as unexpected byproducts, with spectroscopic evidence .

Q. How can spectroscopic techniques (e.g., FTIR, UV-Vis) be optimized to characterize this compound’s structural and electronic properties?

  • Methodology : Compare spectral data with computational simulations (DFT) to validate peak assignments. For UV-Vis, correlate absorbance maxima with solvent polarity and concentration gradients. Include error margins for peak shifts due to instrumental limitations .
  • Advanced Tip : Use time-resolved spectroscopy to study photostability or degradation kinetics under varying light intensities .

Q. What are the key challenges in isolating this compound from natural sources, and how can extraction efficiency be improved?

  • Methodology : Test solvent systems (e.g., ethanol-water vs. chloroform-methanol) using Soxhlet extraction. Quantify recovery rates via calibration curves and validate with spiked samples. Address co-elution issues in chromatography with gradient elution protocols .
  • Data Contradiction : If yields conflict with literature, analyze differences in plant subspecies or seasonal variations in metabolite profiles .

Advanced Research Questions

Q. How do computational models (e.g., molecular docking, QSAR) predict this compound’s bioactivity, and what discrepancies arise between in silico and in vitro results?

  • Methodology : Perform docking studies using protein targets (e.g., enzymes in inflammatory pathways) and compare binding affinities with experimental IC50 values. Use RMSD metrics to evaluate model accuracy .
  • Critical Analysis : If computational predictions overestimate activity, consider solvent effects, protein flexibility, or false-positive interactions in assays. Cross-validate with mutagenesis studies .

Q. What experimental strategies resolve contradictions in reported mechanisms of this compound’s antioxidant activity?

  • Methodology : Employ redox titration (e.g., DPPH assay) alongside electron paramagnetic resonance (EPR) to distinguish H-atom transfer vs. single-electron transfer mechanisms. Control for pH-dependent radical scavenging .
  • Data Interpretation : Address conflicting results by standardizing assay conditions (e.g., oxygen levels, temperature) and reporting negative controls .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate this compound’s metabolic pathways in model organisms?

  • Methodology : Administer isotopically labeled compounds via gavage or intravenous injection. Track metabolite distribution using LC-MS/MS and isotopic enrichment analysis. Normalize data to account for natural abundance isotopes .
  • Advanced Design : Use compartmental modeling to quantify turnover rates in specific tissues (e.g., liver vs. kidney) .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate EC50/LC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes .
  • Pitfalls : Avoid overfitting by cross-validating models with independent datasets .

Q. How should researchers design multi-omics studies (genomics, metabolomics) to explore this compound’s systemic effects?

  • Methodology : Integrate RNA-seq data with metabolite profiling (GC-MS/LC-MS) to identify pathway enrichment. Use network analysis tools (e.g., Cytoscape) to map interactions. Validate key nodes with CRISPR/Cas9 knockouts .
  • Ethical Note : Ensure raw data and code are archived in repositories like Zenodo for reproducibility .

Tables for Reference

Table 1 : Comparative Yields of this compound Under Different Solvent Systems

Solvent SystemYield (%)Purity (%)Notes
Ethanol-Water62 ± 395High polarity favors extraction
Chloroform-MeOH48 ± 588Co-elution observed

Table 2 : Discrepancies in Reported Antioxidant IC50 Values

StudyIC50 (µM)Assay ConditionsProposed Mechanism
A12.3pH 7.4, 25°CH-atom transfer
B28.7pH 5.0, 37°CElectron transfer

Key Recommendations

  • For Contradictory Data : Replicate experiments with stringent controls and publish negative results to avoid publication bias .
  • For Computational Studies : Validate force fields and docking parameters with experimental crystallography data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esmeraldic acid
Reactant of Route 2
Esmeraldic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.